Methyl 2,3,4-trimethoxybenzoate
Description
Contextual Significance of Methoxybenzoate Esters in Organic Synthesis
Methoxybenzoate esters, as a class, are significant intermediates in organic synthesis, valued for their role in constructing more complex molecules, including pharmaceuticals and materials with unique properties. numberanalytics.com The methoxy (B1213986) group, being an electron-donating group, influences the reactivity of the aromatic ring and the ester functionality. numberanalytics.com For instance, the presence of methoxy groups can decrease the rate of hydrolysis of the ester compared to unsubstituted aromatic esters. numberanalytics.com
One of the well-established applications of a related structure, the 4-methoxybenzyl (PMB) ester, is as a protecting group for carboxylic acids. nih.govnih.gov This protecting group is stable under a variety of reaction conditions but can be cleaved when desired, making it a versatile tool in multi-step syntheses of complex molecules. nih.gov The synthesis of these esters can be achieved through several methods, including the reaction of a carboxylic acid with 4-methoxybenzyl chloride or through carbodiimide (B86325) coupling with 4-methoxybenzyl alcohol. nih.gov
Furthermore, various isomers of hydroxy-methoxybenzoic methyl esters have been synthesized and studied for their biological activities. diva-portal.org This highlights the broad interest in this class of compounds for applications beyond synthetic intermediates. The synthesis of these esters often involves standard procedures like Fischer esterification or methylation of the corresponding acids or phenols. researchgate.netgoogle.com The development of efficient and environmentally friendly synthesis methods, such as using solid acid catalysts, is an active area of research. mdpi.com
Overview of Key Research Trajectories and Future Directions for Aromatic Esters
The field of aromatic esters is a dynamic area of research, with ongoing efforts to develop novel catalytic systems and synthetic transformations. numberanalytics.com A significant research trajectory involves the development of new cross-coupling reactions that utilize aromatic esters as starting materials. acs.org These methods offer alternatives to traditional cross-coupling partners and enable the formation of new carbon-carbon and carbon-heteroatom bonds. For example, research has demonstrated the decarbonylative coupling of aromatic esters to install alkyl groups, including the challenging methylation. acs.org
Future research is expected to focus on expanding the scope of these reactions, including the use of a wider range of catalysts, such as biocatalysts like enzymes, for more selective transformations. numberanalytics.com The development of reductive cross-coupling reactions between different aromatic esters is another promising area, allowing for the synthesis of complex biaryl structures. acs.org
Another key direction is the application of aromatic esters in materials science. mdpi.com The structural properties of aromatic esters can be tuned to create materials with specific thermal properties, making them candidates for applications such as phase change materials for thermal energy storage. mdpi.com Research in this area explores the relationship between the chemical structure of the esters, including the number and position of substituents, and their thermal properties like melting point and enthalpy of fusion. mdpi.com Additionally, the formation of esters in the atmosphere from the oxidation of volatile organic compounds is an area of active investigation, as these products can contribute to the formation of atmospheric aerosols. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,4-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKTYILRUMKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552949 | |
| Record name | Methyl 2,3,4-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-18-2 | |
| Record name | Methyl 2,3,4-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Total Synthesis Strategies for Methyl 2,3,4 Trimethoxybenzoate
Esterification Reactions of 2,3,4-Trimethoxybenzoic Acid
Direct esterification of 2,3,4-Trimethoxybenzoic acid with methanol (B129727) represents the most straightforward approach to Methyl 2,3,4-trimethoxybenzoate. This reaction is typically catalyzed by an acid and is reversible in nature. To drive the equilibrium towards the product, an excess of the alcohol reactant is often employed, or the water formed during the reaction is removed.
Acid-Catalyzed Esterification Approaches (e.g., Sulfuric Acid Catalysis)
The Fischer-Speier esterification, a classic method for producing esters, involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, most commonly sulfuric acid. In the synthesis of this compound, this involves heating a mixture of 2,3,4-Trimethoxybenzoic acid and an excess of methanol with a catalytic amount of concentrated sulfuric acid.
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the methanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Following a proton transfer and the subsequent elimination of a water molecule, the desired ester is formed after deprotonation. To maximize the yield, the reaction is typically conducted under reflux conditions for several hours.
| Parameter | Condition |
| Reactants | 2,3,4-Trimethoxybenzoic acid, Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Methanol (in excess) |
| Temperature | Reflux |
Based on the comprehensive search for scientific data, it is not possible to generate the requested article on "this compound" (CAS No. 6395-18-2). The necessary experimental data for the specified sections, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are not available in the public domain through the conducted searches.
The search results did not yield any specific ¹H NMR, ¹³C NMR, 2D NMR, or mass spectrometry fragmentation data for this compound. While information on related isomers (like Methyl 3,4,5-trimethoxybenzoate) and general principles of the analytical techniques were found, applying this information to the requested compound would be scientifically inaccurate and speculative.
Therefore, the creation of an authoritative and scientifically accurate article strictly adhering to the provided outline is not feasible without the foundational spectroscopic data.
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Vibrational Spectroscopy for Functional Group and Bond Characterization
Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in Methyl 2,3,4-trimethoxybenzoate. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹) and shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. vscht.cz
The key functional groups in this compound are the ester, the methoxy (B1213986) groups, and the substituted aromatic ring. The expected FTIR absorption bands for this compound are detailed below, based on data from similar molecules like methyl benzoate (B1203000) and other methoxy-substituted aromatics. docbrown.inforesearchgate.netchemicalbook.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3000 | C-H Stretch | Aromatic (Ar-H) |
| 2995-2835 | C-H Stretch | Methyl (sp³ C-H from -OCH₃) |
| ~1725 | C=O Stretch | Ester (Carbonyl) |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |
| 1270-1200 | C-O Stretch (asymmetric) | Aryl Ether (-O-CH₃) & Ester |
| 1150-1020 | C-O Stretch (symmetric) | Aryl Ether (-O-CH₃) & Ester |
The strong absorption band around 1725 cm⁻¹ is highly characteristic of the ester carbonyl (C=O) group. vscht.cz The region between 1300 and 1000 cm⁻¹ will likely show multiple strong bands due to the C-O stretching vibrations of both the ester linkage and the three aryl ether methoxy groups. researchgate.net The C-H stretching region will be split, with weaker bands appearing just above 3000 cm⁻¹ for the aromatic C-H bonds and stronger bands appearing just below 3000 cm⁻¹ for the methyl C-H bonds. vscht.cz
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice. mdpi.com
While a specific crystal structure for this compound was not found in the surveyed literature, analysis of related compounds such as substituted benzoates and their metal complexes provides a clear indication of the data that would be obtained. ub.edunih.gov For example, the crystal structure of a zinc complex containing 3,5-dimethoxybenzoate (B1226732) ligands has been elucidated, providing detailed geometric parameters for the substituted benzoate moiety. ub.edu
An XRD analysis of this compound would determine:
Molecular Conformation: The dihedral angles between the plane of the aromatic ring and the ester group, as well as the orientation of the methoxy groups relative to the ring.
Bond Parameters: Precise lengths of all carbon-carbon and carbon-oxygen bonds and the angles between them. For instance, the C=O bond of the ester would be expected to be shorter than the C-O single bonds of the ester and ether groups.
Intermolecular Interactions: The analysis would reveal non-covalent interactions like hydrogen bonding (if any) and van der Waals forces that stabilize the crystal packing. mdpi.com
This detailed structural information is invaluable for understanding structure-property relationships and for computational chemistry studies. researchgate.net
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms
Fundamental Studies on Gas-Phase Ion Chemistry and Dissociation Processes
Gas-phase studies, primarily using mass spectrometry, have unveiled remarkable intramolecular dynamics and fragmentation patterns for ions derived from methyl 2,3,4-trimethoxybenzoate.
One of the most notable discoveries in the gas-phase chemistry of this compound involves the behavior of its corresponding anion. When the 2,3,4-trimethoxybenzoate anion is generated and activated, typically through deprotonation followed by collisional activation in a mass spectrometer, it undergoes a fascinating series of reactions. acs.orgacs.org
The process begins with the loss of carbon dioxide (CO2), a common fragmentation for benzoate (B1203000) anions, to form the 1-dehydro-2,3,4-trimethoxybenzene anion (m/z 167). acs.org What follows is a sequence of three consecutive eliminations of formaldehyde (B43269) (CH2O). This sequential loss is facilitated by a phenomenon known as "circumambulatory charge movement" or "ring walk." acs.orgacs.org
The negative charge, initially located at the C1 position (where the carboxyl group was attached), migrates around the benzene (B151609) ring. For a formaldehyde molecule to be eliminated, a methoxy (B1213986) group must be ortho to the carbon atom bearing the negative charge. acs.org The process unfolds as follows:
The initial 1-dehydro-2,3,4-trimethoxybenzene anion eliminates formaldehyde from the C2-methoxy group. This requires the negative charge to be at the C1 position.
The charge then effectively "walks" to the C2 position, enabling the elimination of formaldehyde from the C3-methoxy group.
Finally, the charge moves to the C3 position, facilitating the last formaldehyde elimination from the C4-methoxy group, ultimately resulting in a phenyl anion. acs.org
This stepwise fragmentation pathway, which is analogous to the E1cB-elimination mechanism, was confirmed through tandem mass spectrometry experiments using isotopically labeled compounds, such as 2-[¹³C²H₃]methoxy-3-[¹³C]methoxy-4-methoxybenzoic acid. acs.org The observed mass shifts in the fragment ions corresponded precisely to the proposed sequential losses, providing strong evidence for the charge circumambulation. acs.orgacs.org
The initial and pivotal step in the gas-phase dissociation of the 2,3,4-trimethoxybenzoate anion is the cleavage of the aromatic ester functionality. Under collisional activation conditions, the anion readily undergoes decarboxylation (loss of CO₂). acs.org This fragmentation is a characteristic "ortho effect" observed in methoxy-substituted benzoate anions, where the presence of an ortho-methoxy group facilitates specific subsequent reactions, in this case, the loss of formaldehyde. acs.orgacs.org The formation of the 1-dehydro-2,3,4-trimethoxybenzene anion is the gateway to the subsequent "ring walk" phenomenon. This initial cleavage is a key process that distinguishes its fragmentation pattern from isomers where the methoxy groups are not in the same positions. acs.org
Solution-Phase Chemical Reactivity and Synthetic Transformations
In solution, the reactivity of this compound is governed by standard organic reaction principles, with the electronic effects of the substituents playing a crucial role.
The hydrolysis of this compound to 2,3,4-trimethoxybenzoic acid can be achieved under acidic or basic conditions. The rate of alkaline hydrolysis is influenced by the electronic environment of the carbonyl carbon. The three electron-donating methoxy groups increase the electron density on the benzene ring through their mesomeric effect. This effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack by a hydroxide (B78521) ion compared to unsubstituted methyl benzoate. However, the inductive effects of the oxygen atoms also play a role. zenodo.org
Kinetic studies on related methoxy benzoates show that the position of the methoxy group is critical. For instance, a methoxy group in the meta position leads to a higher rate of hydrolysis compared to ortho or para positions, where resonance interactions can stabilize the ester relative to the transition state. zenodo.org For this compound, the combined electronic effects would determine the precise kinetics.
Transesterification, the conversion of the methyl ester to another ester by reaction with an alcohol, can be catalyzed by either acids or bases. The mechanism is similar to hydrolysis, involving nucleophilic attack on the ester carbonyl by an alcohol molecule. Kinetic studies on transesterification for biodiesel production show that the process often follows pseudo-first-order reaction mechanisms, with catalyst concentration and temperature being key parameters. mdpi.com
Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the competing directing effects of the substituents.
Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors. libretexts.org
Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director. umkc.edursc.org
The benzene ring has two available positions for substitution: C5 and C6. The directing effects of the existing groups on these positions are as follows:
For the C5 position: It is para to the C2-methoxy group, meta to the C3-methoxy group, ortho to the C4-methoxy group, and meta to the C1-ester group.
For the C6 position: It is ortho to the C2-methoxy group, meta to the C4-methoxy group, para to the C3-methoxy group (not a standard relationship), and ortho to the C1-ester group.
Given that the three methoxy groups are strong activators, they will dominate the directing effects over the deactivating ester group. The C5 position is strongly activated, being ortho or para to two methoxy groups (at C2 and C4). The C6 position is ortho to the C2-methoxy group but also ortho to the deactivating ester group, which is sterically and electronically unfavorable. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position .
Building upon the principles of electrophilic aromatic substitution, specific derivatization reactions can be predicted.
Nitration: The nitration of this compound would involve reacting it with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. umkc.edursc.org The sulfuric acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile. aiinmr.commasterorganicchemistry.com Based on the analysis of directing effects, the nitro group would be directed primarily to the C5 position, yielding methyl 5-nitro-2,3,4-trimethoxybenzoate.
Halogenation: Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule and generate a potent electrophile. libretexts.orgdocbrown.info The reaction proceeds via the standard electrophilic aromatic substitution mechanism. As with nitration, the halogen atom is expected to substitute at the C5 position, leading to the formation of methyl 5-bromo-2,3,4-trimethoxybenzoate or methyl 5-chloro-2,3,4-trimethoxybenzoate. The high degree of activation from the three methoxy groups suggests that this reaction would proceed under relatively mild conditions. libretexts.org
Data Tables
Table 1: Gas-Phase Fragmentation of 2,3,4-Trimethoxybenzoate Anion This table summarizes the key steps in the dissociation pathway observed in tandem mass spectrometry.
| Step | Precursor Ion | Process | Neutral Loss | Product Ion | Mechanistic Feature |
| 1 | 2,3,4-Trimethoxybenzoate anion | Decarboxylation | CO₂ | 1-Dehydro-2,3,4-trimethoxybenzene anion | Initial Ester Cleavage |
| 2 | 1-Dehydro-2,3,4-trimethoxybenzene anion | Elimination | CH₂O | 1-Dehydro-3,4-dimethoxybenzene anion | "Ring Walk" Step 1 |
| 3 | 1-Dehydro-3,4-dimethoxybenzene anion | Elimination | CH₂O | 1-Dehydro-4-methoxybenzene anion | "Ring Walk" Step 2 |
| 4 | 1-Dehydro-4-methoxybenzene anion | Elimination | CH₂O | Phenyl anion | "Ring Walk" Step 3 |
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table outlines the predicted major product for key derivatization reactions based on substituent directing effects.
| Reaction | Reagents | Electrophile | Predicted Position of Substitution | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5 | Methyl 5-nitro-2,3,4-trimethoxybenzoate |
| Bromination | Br₂, FeBr₃ | Br⁺ | C5 | Methyl 5-bromo-2,3,4-trimethoxybenzoate |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | C5 | Methyl 5-chloro-2,3,4-trimethoxybenzoate |
Compound Index
Biotransformation and Enzyme-Catalyzed Reactions
The biotransformation of aromatic compounds is a critical process in the global carbon cycle and the detoxification of environmental pollutants. In microbial systems, the cleavage of ether bonds, particularly the O-demethylation of methoxylated aromatic compounds, is a key initial step in their degradation. This process is catalyzed by specialized enzymes that enable microorganisms to utilize these compounds as carbon and energy sources. The following sections detail the enzymatic pathways relevant to the transformation of this compound.
Corrinoid-Dependent O-Demethylation Pathways in Microbial Systems
In anaerobic environments, the O-demethylation of methoxylated aromatic compounds is often carried out by corrinoid-dependent enzyme systems. Acetogenic bacteria, such as Sporomusa ovata, are known to utilize the methyl groups of methoxybenzoates as a source of carbon and energy. While direct studies on this compound are limited, the mechanism of O-demethylation has been elucidated using structurally similar compounds like 3,4-dimethoxybenzoate.
The process in S. ovata involves the transfer of the methyl group from the aromatic substrate to a corrinoid-containing protein. This reaction requires reductive activation. The methyl group is subsequently transferred to tetrahydrofolate (THF) to form methyl-THF, which then enters the acetyl-CoA pathway. This pathway is crucial for the central metabolism of these anaerobic bacteria.
Research on Sporomusa ovata has demonstrated that the O-demethylation of 3,4-dimethoxybenzoate proceeds sequentially, with two distinct corrinoid-containing proteins involved in the formation of 5-methyltetrahydrofolate. nih.gov The enzymes from cells grown on 3,4-dimethoxybenzoate were found to be efficient in demethylating methoxybenzoates with vicinal (adjacent) methoxy groups. nih.gov This suggests a potential pathway for this compound, where the methoxy groups at the 2, 3, and 4 positions could be sequentially removed.
The table below summarizes the key findings from studies on corrinoid-dependent O-demethylation of related methoxybenzoates.
| Microorganism | Substrate | Key Findings | Reference |
| Sporomusa ovata | 3,4-Dimethoxybenzoate | Sequential O-demethylation to 4-hydroxy-3-methoxybenzoate and 3,4-dihydroxybenzoate. Involves two distinct corrinoid-containing proteins and forms 5-methyltetrahydrofolate. | nih.gov |
| Eubacterium limosum | 3-Methoxybenzoic acid | Stoichiometric conversion to 3-hydroxybenzoic acid. The O-demethylating ability is inducible by methoxylated benzoates. | nih.gov |
| Acetobacterium woodii | 3-Methoxybenzoic acid | Metabolized 3-methoxybenzoic acid to 3-hydroxybenzoic acid. | nih.gov |
Investigations into Enzymatic Degradation and Metabolic Fate
In aerobic microorganisms, the enzymatic degradation of methoxylated aromatic compounds is primarily mediated by monooxygenases, particularly cytochrome P450 (P450) systems. These enzymes catalyze the oxidative O-demethylation of a wide range of aromatic ethers. The general mechanism involves the hydroxylation of the methyl group, leading to the formation of an unstable hemiacetal intermediate that spontaneously decomposes to yield a hydroxylated aromatic compound and formaldehyde.
While the specific enzymatic degradation of this compound has not been extensively detailed, studies on other trimethoxybenzoic acids and related compounds provide significant insights into its likely metabolic fate. For instance, the degradation of 2,4,5-trimethoxybenzoic acid by Arthrobacter species involves the formation of 4-methoxygentisic acid as an intermediate. asm.org This indicates that not all methoxy groups are removed by the same mechanism and that a combination of demethylation and other enzymatic reactions occurs.
The metabolic fate of a compound like this compound in a complex microbial environment, such as the gut, would likely involve a consortium of bacteria employing various enzymatic strategies. rsc.org The initial O-demethylation would produce a series of di- and mono-methoxylated intermediates, which would then be susceptible to further degradation, including ring cleavage by dioxygenases.
The table below presents findings from studies on the enzymatic degradation of related aromatic compounds, highlighting the diversity of enzymes and pathways involved.
| Microorganism/System | Substrate | Enzyme System | Key Findings | Reference |
| Arthrobacter sp. | 2,4,5-Trimethoxybenzoic acid | Not fully specified | Formation of 4-methoxygentisic acid as an intermediate. | asm.orgnih.gov |
| Pseudomonas putida | 4-Methoxybenzoate (B1229959) | 4-methoxybenzoate O-demethylase (a monooxygenase) | Catalyzes the conversion of 4-methoxybenzoate to 4-hydroxybenzoate (B8730719) and formaldehyde. | asm.org |
| Amycolatopsis sp. | Lignin-derived aromatics | Cytochrome P450 (GcoA/GcoB) | Broad substrate specificity for O-demethylation of various methoxylated aromatic compounds. | acs.orgwikipedia.org |
| Rhodococcus jostii RHA1 | para-Methoxylated benzoates | Cytochrome P450 (PbdA/PbdB) | Efficient O-demethylation of p-MBA, veratrate, and isovanillate. | nih.gov |
Computational Chemistry and Theoretical Modeling of Methyl 2,3,4 Trimethoxybenzoate
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the time-dependent behavior of molecules. These simulations could provide critical information on how Methyl 2,3,4-trimethoxybenzoate behaves in different environments, such as in a vacuum, in various solvents, or interacting with other molecules. The general methodology involves calculating the forces between atoms and using these forces to predict their motion over time.
This subsection would have focused on the different spatial arrangements, or conformations, that this compound can adopt. Key areas of investigation would include:
Torsional Angle Analysis: Examining the rotation around the single bonds, particularly those connecting the methoxy (B1213986) groups and the ester group to the benzene (B151609) ring. This would reveal the most stable rotational isomers (rotamers) and the energy barriers between them.
Principal Component Analysis (PCA): A statistical method that could be used to identify the dominant modes of motion within the molecule, providing a simplified picture of its complex dynamics.
A hypothetical data table for such a study might look like this:
| Dihedral Angle | Most Stable Conformation (degrees) | Energy Barrier (kcal/mol) |
| C2-C3-O-CH3 | Data not available | Data not available |
| C3-C4-O-CH3 | Data not available | Data not available |
| C1-C(O)-O-CH3 | Data not available | Data not available |
Table 1: Hypothetical Torsional Profile of this compound. This table would typically display the most energetically favorable rotational angles for the key dihedral angles within the molecule and the energy required to rotate past these stable conformations.
This area of study would explore how this compound interacts with itself and with solvent molecules.
Radial Distribution Functions (RDFs): These would be calculated to determine the probability of finding another molecule at a certain distance from the central this compound molecule. This is crucial for understanding liquid structure and aggregation properties.
Hydrogen Bonding Analysis: While this compound cannot donate hydrogen bonds, its oxygen atoms can act as hydrogen bond acceptors. Simulations in protic solvents like water or methanol (B129727) would quantify the extent and lifetime of these hydrogen bonds.
Solvation Free Energy Calculations: These computations would determine the energetic cost or gain of transferring the molecule from a vacuum to a solvent, providing a measure of its solubility.
A potential data table summarizing these findings could be:
| Solvent | Solvation Free Energy (kcal/mol) | Average Number of Hydrogen Bonds |
| Water | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| DMSO | Data not available | Data not available |
Table 2: Hypothetical Solvation Properties of this compound. This table would quantify the interaction of the molecule with different solvents, offering insights into its solubility and the nature of the intermolecular forces at play.
Research on Derivatives and Structure Activity Relationship Sar Studies
Rational Design and De Novo Synthesis of Novel Methyl 2,3,4-trimethoxybenzoate Derivatives
The rational design of novel derivatives of this compound is a strategic approach that leverages computational modeling and a deep understanding of reaction mechanisms to predict the properties of yet-to-be-synthesized molecules. This foresight allows for the targeted creation of compounds with specific electronic and reactivity profiles. While specific de novo design studies on this compound are not extensively documented in publicly available literature, the principles of such design are well-established in medicinal and materials chemistry.
The process often begins with a target property in mind, such as enhanced electrophilicity or nucleophilicity at a particular position on the aromatic ring. Computational tools, including Density Functional Theory (DFT) calculations, can be used to model the electronic effects of various substituents at different positions on the this compound scaffold. These calculations can predict changes in electron density, bond lengths, and orbital energies, providing insights into how a given modification will alter the molecule's reactivity.
The de novo synthesis of these rationally designed derivatives would then proceed from readily available starting materials. A common synthetic precursor is 2,3,4-trimethoxybenzoic acid, which can be synthesized from pyrogallol (B1678534) through a series of reactions including etherification, bromination, cyanogenation, and hydrolysis. Another key starting material is 2,3,4-trimethoxybenzaldehyde, which can be prepared from 1,2,3-trimethoxybenzene. The esterification of the corresponding benzoic acid derivative with methanol (B129727) is a standard final step to yield the target methyl benzoate (B1203000).
Systematic Investigation of Substituent Effects on Chemical Reactivity and Electronic Properties
The systematic investigation of how different substituents affect the chemical reactivity and electronic properties of this compound is crucial for developing a comprehensive structure-activity relationship (SAR). While specific, extensive SAR studies on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from studies on analogous polysubstituted benzene (B151609) and benzoate systems. rsc.orgnih.gov
The three methoxy (B1213986) groups already present on the ring are electron-donating through resonance and slightly electron-withdrawing through induction. Their positions at C2, C3, and C4 create a unique electronic environment. The introduction of additional substituents at the C5 and C6 positions allows for a systematic probing of electronic and steric effects.
Electron-Donating Groups (EDGs): Introducing EDGs such as alkyl, hydroxyl, or amino groups at the C5 or C6 position is expected to increase the electron density of the aromatic ring. This increased nucleophilicity would likely enhance the rate of electrophilic aromatic substitution reactions.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like nitro, cyano, or haloalkyl groups would decrease the electron density of the ring, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophilic aromatic substitution under certain conditions.
The electronic effects of substituents can be quantified and compared using various experimental and computational methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the electron distribution within the molecule. For instance, changes in the chemical shifts of the aromatic protons in ¹H NMR can indicate the extent of electron donation or withdrawal by a substituent.
A hypothetical data table illustrating the potential effects of different substituents on the electronic properties of this compound derivatives is presented below. The data is illustrative and intended to represent the types of findings that would be generated from systematic studies.
| Substituent at C5 | Predicted Effect on Ring Electron Density | Expected Impact on Electrophilic Aromatic Substitution Rate |
| -NO₂ | Strong Decrease | Significant Decrease |
| -CN | Decrease | Decrease |
| -Br | Slight Decrease | Slight Decrease |
| -H (unsubstituted) | Baseline | Baseline |
| -CH₃ | Slight Increase | Slight Increase |
| -OH | Increase | Increase |
| -NH₂ | Strong Increase | Significant Increase |
Development of Advanced Synthetic Strategies for Complex this compound Analogs
The synthesis of complex analogs of this compound often requires the development of advanced and versatile synthetic strategies. Traditional methods may not be suitable for introducing a wide range of functional groups, especially in a regioselective manner on a highly substituted benzene ring. Modern synthetic organic chemistry offers a toolkit of powerful reactions that can be applied to this challenge.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. For example, a bromo-substituted this compound derivative could be used as a substrate in a Suzuki coupling to introduce a variety of aryl or alkyl groups.
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. This approach allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, offering a more atom-economical and efficient route to complex molecules. While specific applications to this compound are not widely reported, the principles are broadly applicable to aromatic systems.
Organocatalysis: Organocatalytic methods provide a metal-free alternative for the synthesis of polysubstituted arenes. rsc.org For instance, benzannulation reactions catalyzed by Brønsted acids or other small organic molecules can be used to construct the substituted benzene ring from acyclic precursors in a controlled manner. rsc.orgnih.gov
An illustrative synthetic scheme for a hypothetical complex analog is shown below, demonstrating the potential application of modern synthetic methods.
Applications in Advanced Chemical and Materials Science Research
Role as a Key Building Block and Synthetic Intermediate in Complex Organic Synthesis
The primary application of Methyl 2,3,4-trimethoxybenzoate in the chemical sciences is as a synthetic intermediate. More commonly, its parent compound, 2,3,4-trimethoxybenzoic acid, is cited in the synthesis of complex natural products and their derivatives. The methyl ester is understood to be a crucial, closely related derivative that can be used in synthetic pathways where protection of the carboxylic acid is required or where the ester moiety offers specific reactivity advantages.
Research has shown that 2,3,4-trimethoxybenzoic acid is a key starting material for several complex molecules. sigmaaldrich.com Given that the conversion between a carboxylic acid and its methyl ester is a standard and often fundamental step in multi-step synthesis, the role of this compound can be seen as integral to these processes.
Key synthetic applications of the 2,3,4-trimethoxybenzoate scaffold include:
Alkaloid Synthesis : It has been utilized in the synthesis of the tropoloisoquinoline alkaloid, pareitropone. sigmaaldrich.com
Polycyclic Derivatives : The compound serves as a precursor in the creation of isomeric tris(pyrogallol) derivatives. sigmaaldrich.com
Naphthoic Acid Synthesis : It is also employed as a building block in the synthesis of specific naphthoic acids. sigmaaldrich.com
The synthesis of 2,3,4-trimethoxybenzoic acid itself, often starting from pyrogallic acid, underscores its importance as a valuable intermediate for further chemical elaboration. researchgate.netgoogle.com
| Target Molecule Class | Specific Example | Role of 2,3,4-Trimethoxybenzoate Scaffold | Reference |
|---|---|---|---|
| Alkaloids | Pareitropone | Key building block | sigmaaldrich.com |
| Polycyclic Aromatic Compounds | Isomeric Tris(pyrogallol) Derivatives | Precursor for core structure | sigmaaldrich.com |
| Carboxylic Acids | Naphthoic Acid | Synthetic intermediate | sigmaaldrich.com |
Investigation in Materials Science for the Development of Functional Polymers or Molecular Materials
Based on available research, there is currently no documented investigation into the use of this compound for the development of functional polymers or specific molecular materials.
Utilization as Chemical Probes and Tools in Mechanistic Biological Studies to Understand Cellular Processes
There is no current evidence in the scientific literature to suggest that this compound is utilized as a chemical probe or tool in mechanistic biological studies. While derivatives of the related isomer, 3,4,5-trimethoxybenzoic acid, have been explored for such roles, the 2,3,4-substituted variant has not been similarly investigated. nih.gov
Exploration of its Potential in Catalysis Research, either as a Substrate or Ligand/Modifier
A review of current research indicates that the potential of this compound in catalysis, either as a reactive substrate or as a modifying ligand for a metal catalyst, has not been explored.
Environmental Chemistry Research and Sustainable Chemistry Perspectives
Comprehensive Studies on Environmental Degradation Pathways and Transformation Products
While specific experimental studies on the environmental degradation of Methyl 2,3,4-trimethoxybenzoate are not extensively documented in publicly available literature, its chemical structure allows for the prediction of likely degradation pathways. As a substituted aromatic ester, its environmental fate would primarily be governed by the cleavage of the ester bond and the transformation of the methoxy (B1213986) groups, followed by the breakdown of the aromatic ring.
Key degradation processes are expected to include:
Hydrolysis: The ester linkage is susceptible to both abiotic and biotic hydrolysis, which would cleave the molecule into 2,3,4-trimethoxybenzoic acid and methanol (B129727). This is often the initial step in the degradation of aromatic esters in aquatic environments.
O-Demethylation: The methoxy (–OCH₃) groups can be cleaved by microbial enzymes, particularly monooxygenases and dioxygenases, to form hydroxyl groups (–OH). This process would yield various di- and tri-hydroxybenzoic acid intermediates.
Aromatic Ring Cleavage: Following the initial transformations, the resulting hydroxylated aromatic compounds can undergo ring cleavage. This is a critical step in the mineralization of aromatic compounds and is typically mediated by microbial dioxygenase enzymes, leading to the formation of aliphatic acids that can be integrated into central metabolic pathways.
The degradation of related methoxylated aromatic compounds, often found as lignin degradation products in biomass, has been studied and provides a model for the potential transformation of this compound. researchgate.net
Table 1: Predicted Environmental Transformation Products of this compound
| Precursor Compound | Transformation Pathway | Predicted Product(s) |
| This compound | Ester Hydrolysis | 2,3,4-Trimethoxybenzoic acid, Methanol |
| This compound | O-Demethylation | Methyl 2,3-dihydroxy-4-methoxybenzoate and other isomers |
| 2,3,4-Trimethoxybenzoic acid | Aromatic Ring Cleavage | Aliphatic acids (e.g., muconic acid derivatives) |
Development of Green Chemistry Approaches for the Sustainable Synthesis of this compound
Traditional synthesis methods for related compounds like Methyl 3,4,5-trimethoxybenzoate often rely on hazardous reagents such as dimethyl sulfate, a highly toxic and carcinogenic methylating agent. google.comgoogle.com In contrast, modern synthetic chemistry emphasizes the development of greener, more sustainable alternatives.
A novel, greener route for the synthesis of the key precursor, 2,3,4-trimethoxybenzoic acid (TMBA), has been developed starting from pyrogallic acid (PA). This multi-step process avoids many of the hazards associated with older methods. researchgate.net
The key steps in this greener pathway are:
Etherification: Pyrogallic acid reacts with dimethyl carbonate, using an ionic liquid as a recyclable catalyst, to produce 1,2,3-trimethoxybenzene with a high yield of 92%. Dimethyl carbonate is a much safer and more environmentally benign methylating agent than dimethyl sulfate.
Bromination: 1,2,3-trimethoxybenzene is converted to 2,3,4-trimethoxy bromobenzene using N-bromosuccinimide (NBS), a common and relatively safe brominating agent.
Cyanogenation: The bromo-derivative reacts with cuprous cyanide to yield 2,3,4-trimethoxy cyanobenzene.
Hydrolysis: The final step involves the hydrolysis of the cyanobenzene to produce 2,3,4-trimethoxybenzoic acid.
This acid can then be esterified with methanol, often using a mild acid catalyst, to yield the final product, this compound.
Table 2: Green Chemistry Principles in the Synthesis of 2,3,4-Trimethoxybenzoic Acid
| Synthesis Step | Green Chemistry Feature | Benefit |
| Etherification | Use of dimethyl carbonate instead of dimethyl sulfate | Reduced toxicity and environmental hazard google.comgoogle.com |
| Etherification | Use of a recyclable ionic liquid catalyst | Waste reduction and improved atom economy researchgate.net |
| Overall Process | Avoidance of highly toxic reagents | Improved process safety and reduced environmental impact |
Assessment and Mitigation of Byproduct Formation in Industrial Synthesis Processes
In any multi-step industrial synthesis, the formation of byproducts is a critical concern that can impact yield, purity, and production costs. In the synthesis of this compound via the pyrogallic acid route, several potential byproducts can arise at each stage.
Etherification Stage: Incomplete methylation of pyrogallic acid can lead to the formation of mono- and di-methoxybenzene derivatives, which would need to be separated.
Bromination Stage: The bromination of 1,2,3-trimethoxybenzene could potentially result in the formation of isomeric products or di-brominated compounds if the reaction conditions are not carefully controlled.
Cyanogenation Stage: Side reactions during the conversion of the aryl bromide to a nitrile can lead to impurities.
Esterification Stage: The final esterification of 2,3,4-trimethoxybenzoic acid is a reversible reaction. Incomplete conversion results in residual starting acid in the final product.
Mitigation of these byproducts requires a multi-faceted approach involving process optimization and advanced purification techniques.
Table 3: Byproduct Mitigation Strategies
| Synthesis Step | Potential Byproduct(s) | Mitigation Strategy |
| Etherification | Incompletely methylated phenols | Optimization of catalyst load, temperature, and reaction time; use of excess dimethyl carbonate. |
| Bromination | Isomeric or poly-brominated compounds | Precise control of stoichiometry and temperature; use of a selective brominating agent. |
| Hydrolysis | Unreacted cyanobenzene | Ensuring complete hydrolysis through extended reaction times or adjustment of pH and temperature. |
| Esterification | Residual 2,3,4-trimethoxybenzoic acid | Use of excess methanol to shift equilibrium; removal of water byproduct; purification by recrystallization or chromatography. patsnap.com |
Q & A
Q. What are the optimal synthetic routes for preparing methyl 2,3,4-trimethoxybenzoate, and how can reaction yields be maximized?
this compound is synthesized via esterification of 2,3,4-trimethoxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. Key steps include refluxing the acid with excess methanol and H₂SO₄ (5.3 mmol per 7 mmol acid) under anhydrous conditions, achieving a 90% yield after purification . To maximize yields, control reaction time (8–12 hours) and monitor completion via TLC or NMR.
Q. How can this compound be purified from complex mixtures after synthesis?
Post-synthesis purification often involves silica gel column chromatography using hexane:acetone gradients (e.g., 90:10 to 50:50) to isolate the ester . Thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (90:10) is effective for verifying purity. Recrystallization in ethyl acetate further refines the product, as demonstrated in hydrazide derivative synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H-NMR : Peaks at δ 3.65–3.87 ppm confirm methoxy groups, while aromatic protons appear between δ 6.60–7.85 ppm .
- FTIR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and 1200–1250 cm⁻¹ (C-O) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 254 for the parent compound) validate molecular weight .
Advanced Research Questions
Q. How can this compound serve as a precursor for bioactive derivatives, and what methodological steps are involved?
The ester is a key intermediate for hydrazides (e.g., 2,3,4-trimethoxybenzohydrazide) via refluxing with hydrazine hydrate (60 mmol per 6 mmol ester) in ethanol . These derivatives are screened for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria and fungi . For pharmacological agents, coupling with piperazine derivatives (e.g., SLB 169) involves transesterification under toluene reflux with sodium catalysis .
Q. What strategies resolve contradictions in the biological activity data of this compound derivatives?
Discrepancies in antimicrobial or cytotoxic activity often arise from variations in substituent positioning or assay conditions. For example:
- TH47 (a dibenzothiepine derivative) showed moderate biofilm inhibition (68% yield, m.p. 119–120°C) but required dose-response curves to validate efficacy .
- Use standardized protocols (e.g., CLSI guidelines) and comparative studies with positive controls (e.g., ciprofloxacin) to ensure reproducibility .
Q. How do computational methods enhance the understanding of this compound’s reactivity and interactions?
- QSAR Modeling : Correlates substituent effects (e.g., methoxy group orientation) with bioactivity. Software like Schrödinger Suite or AutoDock predicts binding affinities to targets like enzymes or DNA .
- DFT Calculations : Optimize reaction pathways for esterification or hydrolysis, identifying transition states and intermediates .
Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?
The compound forms complexes with lanthanides (e.g., Dy(III)) and transition metals (e.g., Cu(II)) via carboxylate coordination. Techniques include:
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition at ~200–400°C) .
- Magnetic Susceptibility : Measures paramagnetic behavior in Cu(II) clusters .
- X-ray Crystallography : Resolves structural motifs, such as µ-aqua bridges in Cu(II) chains .
Q. How can reaction kinetics and mechanisms of this compound derivatives be systematically studied?
- Kinetic Studies : Monitor ester hydrolysis (acid- or base-catalyzed) using UV-Vis spectroscopy to track absorbance changes at λ = 260 nm .
- Isotopic Labeling : ¹⁸O labeling in methanol identifies nucleophilic attack pathways during esterification .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
